L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine
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Overview
Description
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is a synthetic peptide composed of valine, glycine, and leucine amino acids. This compound has a molecular formula of C24H43N7O8 and a molecular weight of 557.64 Da . Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but different sequence.
L-Valyl-L-alanine: Another dipeptide with valine and alanine residues.
L-Leucylglycylglycine: A tripeptide with leucine and glycine residues.
Uniqueness
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
827025-69-4 |
---|---|
Molecular Formula |
C24H43N7O8 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H43N7O8/c1-12(2)7-15(22(37)28-8-17(33)27-11-19(35)36)30-18(34)10-26-16(32)9-29-24(39)21(14(5)6)31-23(38)20(25)13(3)4/h12-15,20-21H,7-11,25H2,1-6H3,(H,26,32)(H,27,33)(H,28,37)(H,29,39)(H,30,34)(H,31,38)(H,35,36)/t15-,20-,21-/m0/s1 |
InChI Key |
VCBBMLIEFYZJKF-JHVJFLLYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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